2-(1-(4-Nitrophenyl)propylidene)malononitrile
Description
2-(1-(4-Nitrophenyl)propylidene)malononitrile is a malononitrile derivative featuring a propylidene backbone substituted with a 4-nitrophenyl group. Malononitrile derivatives are widely studied for their electron-withdrawing properties, which make them valuable in nonlinear optics (NLO), organic synthesis, and materials science . The 4-nitrophenyl group enhances electron-deficient characteristics, promoting charge-transfer interactions and applications in molecular devices .
Properties
CAS No. |
605661-10-7 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-[1-(4-nitrophenyl)propylidene]propanedinitrile |
InChI |
InChI=1S/C12H9N3O2/c1-2-12(10(7-13)8-14)9-3-5-11(6-4-9)15(16)17/h3-6H,2H2,1H3 |
InChI Key |
PLUUMTDNGZMWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Nitrophenyl)propylidene)malononitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Nitrophenyl)propylidene)malononitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The malononitrile moiety can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Condensation: Aldehydes or ketones, piperidine, ethanol as solvent.
Major Products Formed
Reduction: 2-(1-(4-Aminophenyl)propylidene)malononitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex polycyclic compounds.
Scientific Research Applications
2-(1-(4-Nitrophenyl)propylidene)malononitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(4-Nitrophenyl)propylidene)malononitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations :
- Electron-Withdrawing Effects: The 4-nitrophenyl group in the target compound and 2-(4-nitrobenzylidene)malononitrile enhances charge-transfer capabilities compared to non-nitro analogs (e.g., 2-(1-phenylethylidene)malononitrile ).
- Ring Systems : Fused rings (e.g., pyrrolidine in , imidazolidine in ) introduce steric and electronic constraints, altering reactivity and optical properties.
- Biological Activity : Pyrrolidine-containing derivatives exhibit antimicrobial activity due to enhanced membrane interaction , whereas the target compound’s propylidene backbone may favor material science applications.
Key Observations :
- Catalyst Influence: Piperidine in ethanol facilitates efficient condensation for benzylidenemalononitriles , while THF and chiral amines enable stereoselective cyclizations .
- Yield Challenges : Complex ring systems (e.g., perhydronaphthalen in ) often result in lower yields due to steric hindrance.
Spectral and Physicochemical Properties
Table 3: Spectroscopic and Analytical Data
Key Observations :
- IR Signatures: Strong C≡N stretches (~2180–2140 cm⁻¹) and NO₂ vibrations (~1578–1559 cm⁻¹) are consistent across nitro-substituted derivatives .
- UV/Vis Absorption : The imidazolidine derivative shows a red-shifted λmax (408 nm) due to extended conjugation, suggesting the target compound may exhibit similar or enhanced absorption.
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